2-Methylbenzothiazole-7-carboxylic acid
Overview
Description
2-Methylbenzothiazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 7th position and a methyl group at the 2nd position.
Scientific Research Applications
2-Methylbenzothiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
Target of Action
2-Methylbenzothiazole-7-carboxylic acid, like other benzothiazole derivatives, has been found to have a wide range of biological activities. The primary targets of these compounds are often enzymes or proteins involved in critical biological processes. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
For example, they can bind to the active site of an enzyme, inhibiting its function . This interaction can lead to changes in the enzyme’s activity, ultimately affecting the biological process it is involved in.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its primary targets. For instance, if the compound inhibits an enzyme involved in cell wall biosynthesis, it could disrupt this pathway, leading to cell death
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound inhibits an enzyme involved in cell wall biosynthesis, for example, it could lead to cell death
Biochemical Analysis
Biochemical Properties
2-Methylbenzothiazole-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in apoptosis, thereby influencing cell survival. Its impact on cellular metabolism includes alterations in glycolytic and oxidative phosphorylation pathways, which are vital for energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to influence the levels of reactive oxygen species (ROS) and antioxidants, thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into mitochondria, where it influences mitochondrial function and energy production. Additionally, its distribution within tissues can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its role in regulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzothiazole-7-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with carboxylic acids or their derivatives under acidic conditions. For instance, methanesulfonic acid and silica gel can be used as a medium for the condensation reaction at elevated temperatures . Another method involves the cyclization of thioamides or carbamothioates in the presence of a base, such as dioxane .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
2-Methylbenzothiazole: Used as a flavoring agent and in the synthesis of other benzothiazole derivatives.
Benzothiazole-2-carboxylic acid: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: 2-Methylbenzothiazole-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPREMIBRBVZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261635-97-5 | |
Record name | 2-methyl-1,3-benzothiazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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